molecular formula C11H10N4 B14321651 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile CAS No. 105362-55-8

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B14321651
CAS No.: 105362-55-8
M. Wt: 198.22 g/mol
InChI Key: JEUJQWAZDNMPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzyl azide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with similar structural features.

    5-Phenyl-1,2,3-triazole: Another triazole derivative with a phenyl group.

    4-Cyano-1,2,3-triazole: A triazole with a cyano group at the 4-position.

Uniqueness

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both a methyl group and a cyano group, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

105362-55-8

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)triazole-4-carbonitrile

InChI

InChI=1S/C11H10N4/c1-8-4-3-5-10(6-8)15-13-9(2)11(7-12)14-15/h3-6H,1-2H3

InChI Key

JEUJQWAZDNMPMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=N2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.